molecular formula C11H11NO3 B1294508 n-(2-Oxotetrahydrofuran-3-yl)benzamide CAS No. 13602-48-7

n-(2-Oxotetrahydrofuran-3-yl)benzamide

Cat. No.: B1294508
CAS No.: 13602-48-7
M. Wt: 205.21 g/mol
InChI Key: HUNZJKFFMPFZTC-UHFFFAOYSA-N
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Scientific Research Applications

N-(2-Oxotetrahydrofuran-3-yl)benzamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is a valuable tool in proteomics research, where it is used to study protein interactions and functions

Safety and Hazards

Specific safety and hazard information for N-(2-Oxotetrahydrofuran-3-yl)benzamide is not available in the literature I retrieved. As with all chemicals, it should be handled with appropriate safety precautions .

Preparation Methods

The synthesis of N-(2-Oxotetrahydrofuran-3-yl)benzamide typically involves the reaction of benzoyl chloride with 3-hydroxytetrahydrofuran in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-Oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(2-Oxotetrahydrofuran-3-yl)benzamide can be compared to other benzamide derivatives and tetrahydrofuran-containing compounds. Similar compounds include:

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNZJKFFMPFZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281327
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-48-7
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(tetrahydro-oxo-3-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Tetrahydro-2-oxo-3-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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